molecular formula C14H20N2O5S B5471741 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide

3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide

Cat. No.: B5471741
M. Wt: 328.39 g/mol
InChI Key: HKZZAZWLZXORQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide” is a chemical compound with the molecular formula C16H24N2O5S . It has a molecular weight of 356.44 . This compound is available from suppliers such as ChemBridge Corporation and ChemDiv, Inc .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CCNC(=O)CCc1cc(ccc1OC)S(=O)(=O)N1CCOCC1 . This representation includes information about the connectivity of atoms and the presence of any double or triple bonds, as well as any cycles present in the molecule.

Future Directions

The future research directions could involve further investigation into the properties and potential applications of “3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide”. For instance, its potential antibacterial activity could be explored, given that similar compounds have shown such activity .

Properties

IUPAC Name

3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-20-13-4-3-12(10-11(13)2-5-14(15)17)22(18,19)16-6-8-21-9-7-16/h3-4,10H,2,5-9H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZZAZWLZXORQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.